molecular formula C15H26OSi B14312915 tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane CAS No. 112471-50-8

tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane

Cat. No.: B14312915
CAS No.: 112471-50-8
M. Wt: 250.45 g/mol
InChI Key: FVZRCCFPCDUQOC-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be achieved through several routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 1-phenylpropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to drive the reaction to completion.

Chemical Reactions Analysis

tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.

    Substitution: The phenylpropan-2-yloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the silicon atom provides unique properties to the final product.

    Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, improving their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals, including silicone-based materials and coatings, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis or condensation reactions, leading to the formation of silanols or siloxanes. These reactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be compared with other organosilicon compounds, such as:

    tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound features a bicyclic structure, providing different steric and electronic properties compared to the phenylpropan-2-yloxy group.

    tert-Butyl 4-phenoxyphenyl ketone: This compound contains a phenoxy group instead of a phenylpropan-2-yloxy group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group, which provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.

Properties

CAS No.

112471-50-8

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-phenylpropan-2-yloxy)silane

InChI

InChI=1S/C15H26OSi/c1-13(12-14-10-8-7-9-11-14)16-17(5,6)15(2,3)4/h7-11,13H,12H2,1-6H3

InChI Key

FVZRCCFPCDUQOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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